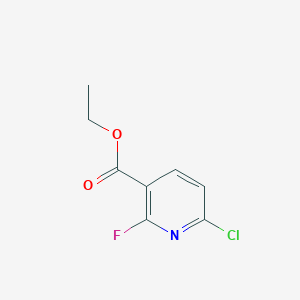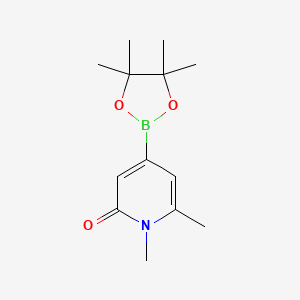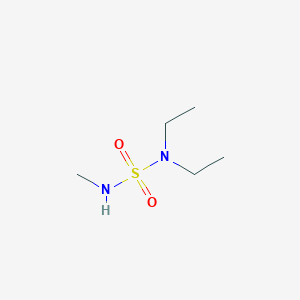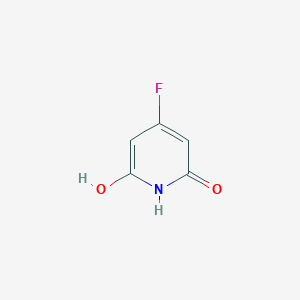
4-Fluoropyridine-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoropyridine-2,6-diol is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 4-position and hydroxyl groups at the 2- and 6-positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2,6-diol typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This process yields a mixture of fluorinated pyridines, including this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoropyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of fluoropyridine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoropyridine-2,6-dione.
Reduction: Formation of 4-fluoropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoropyridine-2,6-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: It is used in the development of fluorinated analogs of biologically active molecules for studying enzyme mechanisms and drug interactions.
Industry: It is utilized in the production of agrochemicals and materials with enhanced properties, such as increased resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-Fluoropyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine: Lacks the hydroxyl groups present in 4-Fluoropyridine-2,6-diol, resulting in different reactivity and applications.
3-Fluoropyridine: Similar to 2-Fluoropyridine but with the fluorine atom at the 3-position.
2,6-Difluoropyridine: Contains two fluorine atoms at the 2- and 6-positions, leading to distinct chemical properties.
Uniqueness: this compound is unique due to the combination of fluorine and hydroxyl groups on the pyridine ring. This structural arrangement imparts specific reactivity patterns and potential for diverse applications that are not observed in other fluoropyridine derivatives .
Eigenschaften
Molekularformel |
C5H4FNO2 |
|---|---|
Molekulargewicht |
129.09 g/mol |
IUPAC-Name |
4-fluoro-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9) |
InChI-Schlüssel |
FYMYOZVEFWQCST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



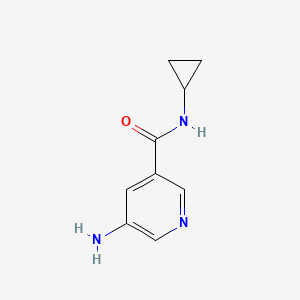

![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)

![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)
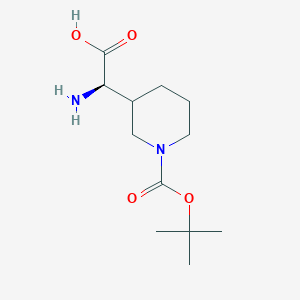
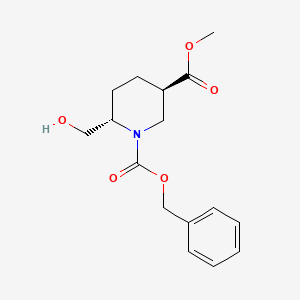
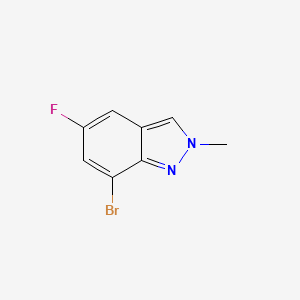
![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
